3,8'-Biflaviolin 2,2'-diolate 3,8'-Biflaviolin 2,2'-diolate 3,8'-biflaviolin 2,2'-diolate is dianion of 3,8'-biflaviolin arising from selective deprotonation of the OH groups at the 2- and 2'-positions. It is a conjugate base of a 3,8'-biflaviolin. It is a conjugate acid of a 3,8'-biflaviolin 2,7,2'-triolate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1956900
InChI: InChI=1S/C20H10O10/c21-5-1-6-12(7(22)2-5)19(29)16(20(30)17(6)27)14-10(25)3-8(23)13-9(24)4-11(26)18(28)15(13)14/h1-4,21-25,29H/p-2
SMILES:
Molecular Formula: C20H8O10-2
Molecular Weight: 408.3 g/mol

3,8'-Biflaviolin 2,2'-diolate

CAS No.:

Cat. No.: VC1956900

Molecular Formula: C20H8O10-2

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

3,8'-Biflaviolin 2,2'-diolate -

Specification

Molecular Formula C20H8O10-2
Molecular Weight 408.3 g/mol
IUPAC Name 2-(2,5-dihydroxy-4-oxido-7,8-dioxonaphthalen-1-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate
Standard InChI InChI=1S/C20H10O10/c21-5-1-6-12(7(22)2-5)19(29)16(20(30)17(6)27)14-10(25)3-8(23)13-9(24)4-11(26)18(28)15(13)14/h1-4,21-25,29H/p-2
Standard InChI Key IHEKRRLEONOHHE-UHFFFAOYSA-L
Canonical SMILES C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C4C(=C(C=C3O)[O-])C(=CC(=O)C4=O)O)O)O

Introduction

Chemical Identity and Structure

3,8'-Biflaviolin 2,2'-diolate is defined as the dianion of 3,8'-biflaviolin that arises specifically from the selective deprotonation of the hydroxyl groups at the 2- and 2'-positions of the parent molecule . The compound has a molecular formula of C₂₀H₈O₁₀⁻² and a molecular weight of 408.3 g/mol . This dianion represents an important chemical species in the broader context of naphthoquinone derivatives found in certain soil bacteria.

The compound is known by several alternative names and identifiers, which are listed in Table 1.

Table 1: Chemical Identifiers for 3,8'-Biflaviolin 2,2'-diolate

ParameterValue
Molecular FormulaC₂₀H₈O₁₀⁻²
Molecular Weight408.3 g/mol
ChEBI IDCHEBI:58872
Synonyms3,8'-biflaviolin 2,2'-diolate; 2,4,6',8'-tetrahydroxy-1',4',5,8-tetraoxo-1',4',5,8-tetrahydro-1,2'-binaphthalene-3',7-diolate; 2-(2,5-dihydroxy-4-oxido-7,8-dioxonaphthalen-1-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate
Chemical ClassDianion, Naphthoquinone derivative
Parent Compound3,8'-Biflaviolin (C₂₀H₁₀O₁₀)

The structural configuration of 3,8'-Biflaviolin 2,2'-diolate is characterized by two flaviolin units joined through a carbon-carbon linkage between the C-3 position of one unit and the C-8' position of the second unit, with deprotonated hydroxyl groups at the 2- and 2'-positions creating the dianion form . This specific arrangement gives the molecule its unique chemical properties and reactivity.

Relationship to Parent Compound

3,8'-Biflaviolin 2,2'-diolate is derived from 3,8'-biflaviolin, which itself is a ring assembly compound consisting of two flaviolin units joined by a 3,8'-linkage . The parent compound 3,8'-biflaviolin has a molecular formula of C₂₀H₁₀O₁₀ and a molecular weight of 410.3 g/mol, slightly higher than the diolate form due to the presence of two additional protons .

The relationship between these compounds can be understood through their acid-base chemistry:

  • 3,8'-Biflaviolin acts as the parent acid

  • 3,8'-Biflaviolin 2,2'-diolate is formed by deprotonation of the hydroxyl groups at positions 2 and 2'

  • Further deprotonation can lead to 3,8'-biflaviolin 2,7,2'-triolate, of which 3,8'-biflaviolin 2,2'-diolate is a conjugate acid

This relationship illustrates the chemical versatility of these compounds and their ability to exist in multiple ionic states depending on pH conditions, which may be relevant to their biological functions.

EnzymeSource OrganismProductsReference
CYP158A2Streptomyces coelicolor A3(2)Three isomers of biflaviolin (including 3,8'-biflaviolin) and one triflaviolin
CYP158A1Streptomyces coelicolor A3(2)Two isomers of biflaviolin (3,3'-biflaviolin and 3,8'-biflaviolin)
CYP158A3Streptomyces avermitilisDimerized products similar to biflaviolins

Regioselectivity in Biflaviolin Synthesis

Research has shown that specific amino acid residues within these enzymes determine the regioselectivity of the coupling reaction. For instance, Ile87 in CYP158A2 and Lys90 in CYP158A1 play crucial roles in determining which biflaviolin isomers are produced and in what ratios . Mutation studies have demonstrated that replacing Ile87 with Lys in CYP158A2 results in the production of only two biflaviolin isomers instead of three, with altered ratios compared to the wild-type enzymes .

The crystallographic studies of CYP158A1 and CYP158A2 have revealed different binding modes of flaviolin substrate molecules within the enzyme active sites, explaining the differences in product specificity . In CYP158A2, two flaviolin molecules are positioned approximately 4 Å apart from each other, facilitating the coupling reaction, while in CYP158A1, the distal flaviolin is located at the entrance of the substrate access channel and positioned 9 Å away from the proximal flaviolin .

Biological Significance

Role in UV Protection

The biological significance of biflaviolins, including 3,8'-biflaviolin and potentially its diolate form, lies in their role as photoprotective pigments in soil-dwelling bacteria like Streptomyces coelicolor A3(2). These highly conjugated pigments are thought to provide physical protection against the deleterious effects of UV irradiation on genetic integrity . The unique chemical structure of these compounds, with extensive conjugated systems, enables them to absorb UV radiation effectively.

Analytical Methods and Characterization

The characterization of 3,8'-biflaviolin 2,2'-diolate and related compounds typically involves various analytical techniques, including:

  • Liquid Chromatography-Mass Spectrometry (LC/MS) for separation and identification of biflaviolin isomers

  • Spectrophotometric methods for studying enzyme-substrate interactions, such as monitoring spectral changes in the Soret peak upon substrate binding

  • X-ray crystallography for determining the binding modes of flaviolin in biflaviolin synthases

For purified CYP158A enzymes, the binding of flaviolin and related compounds produces characteristic type I spectral changes, shifting the heme Soret peak to around 383 nm, which can be used to study binding affinities and enzyme-substrate interactions .

Structural Features and Comparisons

3,8'-Biflaviolin 2,2'-diolate differs from other biflaviolin isomers and their ionic forms primarily in the position of the C-C linkage between the two flaviolin units and the specific deprotonation pattern. While 3,8'-biflaviolin has the linkage between positions 3 and 8', another common isomer, 3,3'-biflaviolin, has the linkage between the respective position 3 of both flaviolin units .

Table 3: Comparison of Biflaviolin Isomers

CompoundMolecular FormulaMolecular Weight (g/mol)Linkage PositionReference
3,8'-BiflaviolinC₂₀H₁₀O₁₀410.33,8'
3,8'-Biflaviolin 2,2'-diolateC₂₀H₈O₁₀⁻²408.33,8'
3,3'-BiflaviolinC₂₀H₁₀O₁₀410.33,3'
3,3'-Biflaviolin 2,2'-diolateC₂₀H₈O₁₀⁻²408.33,3'

These structural differences may influence the compounds' physical properties, such as solubility, spectroscopic characteristics, and biological activities.

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